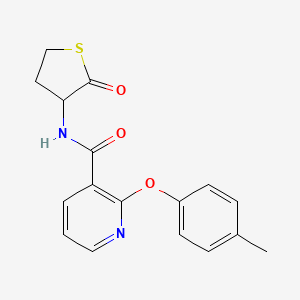

2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient for humans. Nicotinamide derivatives have been extensively studied due to their biological activities and potential therapeutic applications. The compound is structurally characterized by the presence of a nicotinamide moiety, a thiophene ring, and a 4-methylphenoxy group.

Synthesis Analysis

According to the research presented in the first paper, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized. The synthesis involved splicing nicotinic acid with thiophene, both of which are heterocyclic compounds containing nitrogen and sulfur, respectively. The structures of the synthesized compounds were confirmed using 1H NMR, 13C NMR, and HRMS spectra . Although the exact synthesis details of "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" are not provided, similar synthetic methods could be inferred for its production.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of the thiophene ring is significant as it is known for its stability and electronic properties, which can contribute to the compound's biological activity. The 4-methylphenoxy group attached to the nicotinamide core could potentially affect the compound's binding affinity to biological targets .

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions, particularly as substrates for enzymes such as nicotinamide methyltransferase. In the second paper, a new substrate, 4-methylnicotinamide, was used to assay the activity of this enzyme, indicating that derivatives of nicotinamide can be methylated . Although the specific chemical reactions of "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" are not detailed, it can be hypothesized that it may undergo similar enzymatic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The presence of heterocycles like thiophene and the substitution pattern on the nicotinamide ring can affect properties such as solubility, stability, and reactivity. The third paper discusses the use of nicotinamide in assays for microsomal mixed-function oxidase activity, suggesting that nicotinamide can interact with enzymes and potentially inhibit metabolism . This implies that derivatives like "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" may also modulate enzyme activity, which could be relevant for their physical and chemical behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

Metabolism and Enzymatic Interactions

2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is related to compounds that interact with the metabolic processes involving methylene-C14 groups and nicotinamide. Research has shown that methylenedioxyphenyl compounds affect enzymatic hydroxylation in microsomes, impacting the metabolism and action of various drugs and chemicals (Casida et al., 1966). Additionally, nicotinamide derivatives like 2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide influence the inhibition mechanisms of drug metabolism by liver microsomes (Sasame & Gillette, 1970).

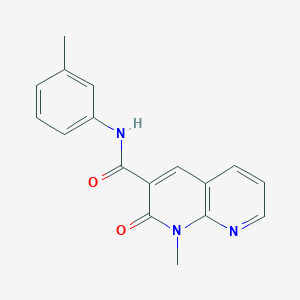

Receptor Agonism

Some 2-phenoxy-nicotinamides, which are structurally similar to the subject compound, have been identified as potent agonists at the GPBAR1 receptor. This receptor is a target in treating obesity, type 2 diabetes, and metabolic syndrome (Martin et al., 2013).

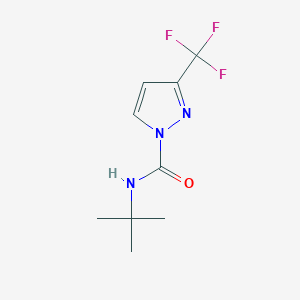

Enzyme Activity and Substrate Scope

The activity of Nicotinamide N-methyltransferase (NNMT) is relevant to the metabolism of nicotinamide and its derivatives. NNMT N-methylates a variety of pyridine-containing small molecules, suggesting a role in xenobiotic detoxification and links to diseases like cancer, Parkinson's, diabetes, and obesity (van Haren et al., 2016).

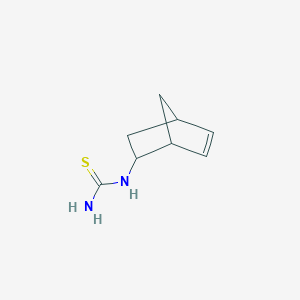

Fungicidal Applications

Derivatives of nicotinamide, such as N-(thiophen-2-yl) nicotinamide derivatives, have shown significant fungicidal activities. These derivatives were synthesized by combining nicotinic acid and thiophene, indicating potential applications in agriculture (Wu et al., 2022).

Biosynthesis and Metabolic Pathways

The biosynthesis of N1-methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinic acid and nicotinamide, involves enzymes that catalyze the oxidation of N1-methylnicotinamide, a process similar to the metabolism of compounds related to 2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide (Quinn & Greengard, 1966).

DNA Damage Repair

Nicotinamide has been shown to stimulate the repair of DNA damage in human lymphocytes, indicating its role in cellular recovery processes. This effect is relevant to compounds like 2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide due to their structural and functional similarities (Berger & Sikorski, 1980).

Eigenschaften

IUPAC Name |

2-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-4-6-12(7-5-11)22-16-13(3-2-9-18-16)15(20)19-14-8-10-23-17(14)21/h2-7,9,14H,8,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSKTCABLOEWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3CCSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)

![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)

![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)

![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)

![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3011452.png)